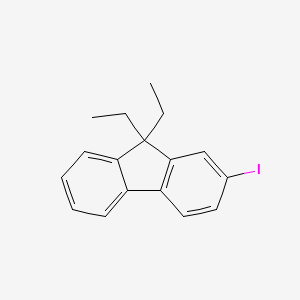
9,9-Diethyl-2-iodo-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Diethyl-2-iodo-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of two ethyl groups and an iodine atom attached to the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Diethyl-2-iodo-9H-fluorene typically involves the iodination of a fluorene derivative. One common method involves the reaction of fluorene with iodine in the presence of an oxidizing agent such as sodium chlorate and sulfuric acid. The reaction is carried out in a mixture of acetic acid and water, followed by extraction and crystallization to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques suitable for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
9,9-Diethyl-2-iodo-9H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the fluorene core.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium tert-butoxide in tetrahydrofuran can be used for substitution reactions.
Oxidation: Oxidizing agents like periodic acid can be employed for oxidation reactions.
Coupling: Palladium-catalyzed coupling reactions can be used to form carbon-carbon bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluorenes, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
9,9-Diethyl-2-iodo-9H-fluorene has several scientific research applications:
Organic Electronics: It is used as a precursor for the synthesis of organic electroluminescent devices and organic light-emitting diodes (OLEDs).
Materials Science: The compound is utilized in the development of new materials with unique optical and electronic properties.
Chemical Sensors: Fluorene derivatives, including this compound, are explored for their potential as chemical sensors due to their fluorescence properties.
Mechanism of Action
The mechanism of action of 9,9-Diethyl-2-iodo-9H-fluorene involves its ability to participate in various chemical reactions due to the presence of the iodine atom and ethyl groups. These functional groups influence the compound’s reactivity and interaction with other molecules. The fluorene core provides a rigid and planar structure, which is beneficial for applications in organic electronics and materials science .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-9H-fluorene: Similar in structure but lacks the ethyl groups, making it less sterically hindered.
9,9-Dimethyl-2-iodo-9H-fluorene: Contains methyl groups instead of ethyl groups, affecting its physical and chemical properties.
9,9-Diethyl-9H-fluorene-2,7-dicarboxylic acid:
Uniqueness
9,9-Diethyl-2-iodo-9H-fluorene is unique due to the presence of both ethyl groups and an iodine atom. This combination of substituents provides a balance of steric hindrance and reactivity, making it suitable for specific applications in organic electronics and materials science .
Properties
CAS No. |
144981-87-3 |
|---|---|
Molecular Formula |
C17H17I |
Molecular Weight |
348.22 g/mol |
IUPAC Name |
9,9-diethyl-2-iodofluorene |
InChI |
InChI=1S/C17H17I/c1-3-17(4-2)15-8-6-5-7-13(15)14-10-9-12(18)11-16(14)17/h5-11H,3-4H2,1-2H3 |
InChI Key |
LMPAOSZGWWFJBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2C3=C1C=C(C=C3)I)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Benzyl-4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine](/img/structure/B12547293.png)

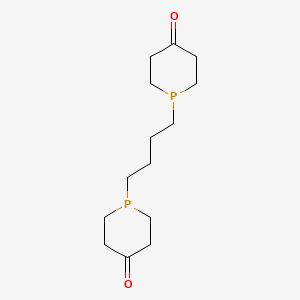
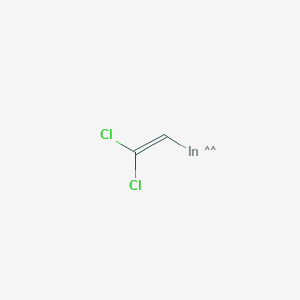
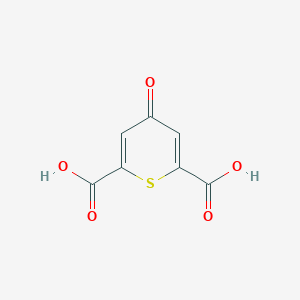
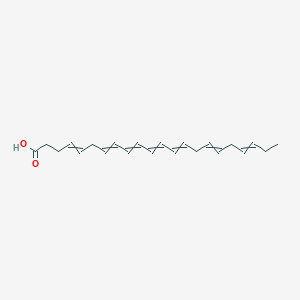

![2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene](/img/structure/B12547357.png)
![1-[4-(Benzyloxy)phenyl]-1-hydroxy-5-phenylpentan-3-one](/img/structure/B12547364.png)
![3-{[(Pyridin-4-yl)methyl]sulfanyl}benzoic acid](/img/structure/B12547376.png)
![Benzenesulfonamide, 3,5-dichloro-4-[[(phenylamino)carbonyl]amino]-](/img/structure/B12547380.png)

![1,2-Ethanediamine, N,N-diethyl-N'-[7-(trifluoromethyl)-4-quinolinyl]-](/img/structure/B12547388.png)
